APTO-253 isomer - 1422826-80-9

APTO-253 isomer

Catalog Number: EVT-259753
CAS Number: 1422826-80-9
Molecular Formula: C22H14FN5
Molecular Weight: 367.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
APTO-253 isomer is an isomer of APTO-253 with the Fluoro-atom in 6-position. APTO-253 also known as LOR-253, LT-253, is a small molecule inhibitor of human metal-regulatory transcription factor 1 (MTF-1) with potential antitumor activity. MTF-1 inhibitor LOR-253 inhibits MTF-1 activity and thereby induces the expression of MTF-1 dependent tumor suppressor factor Kruppel like factor 4 (KLF4). This subsequently leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This agent also causes decreased expression of genes involved in tumor hypoxia and angiogenesis.
Overview

APTO-253 is a small molecule compound recognized for its potential in cancer therapy, particularly due to its antiproliferative properties against various human malignancies. It operates primarily through the modulation of gene expression, specifically targeting the MYC oncogene, which is often overexpressed in cancer cells. The compound has garnered attention for its ability to induce the expression of Krüppel-like factor 4, a transcription factor that plays a role in tumor suppression and differentiation .

Source

APTO-253 was developed by Aprea Therapeutics and has undergone various stages of clinical trials to assess its efficacy and safety in treating advanced solid tumors and hematological malignancies . The compound's development is based on its ability to interact with G-quadruplexes, unique DNA structures that can regulate gene expression, particularly of oncogenes like MYC .

Classification

APTO-253 is classified as a small molecule inhibitor and specifically acts as a modulator of transcription factors involved in cancer progression. It is categorized under compounds that target the MYC transcriptional network, making it a part of the emerging class of drugs aimed at epigenetic regulation in cancer treatment .

Synthesis Analysis

Methods

The synthesis of APTO-253 involves several steps that ensure high purity and yield. Initial synthesis typically includes the formation of key intermediates through various organic reactions, including condensation and reduction processes. The compound can be synthesized from readily available precursors, employing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Technical Details

The synthesis process has been optimized to produce APTO-253 with minimal byproducts. For example, the use of specific solvents and reagents can enhance yields while reducing reaction times. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

APTO-253 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with biological targets. The compound's structure includes multiple aromatic rings and heteroatoms that contribute to its pharmacological properties.

Data

The molecular formula for APTO-253 is C16H15ClN2OC_{16}H_{15}ClN_2O, with a molecular weight of approximately 300.75 g/mol. Structural analysis via X-ray crystallography or advanced NMR techniques can provide detailed insights into its three-dimensional conformation, which is crucial for understanding its mechanism of action .

Chemical Reactions Analysis

Reactions

APTO-253 undergoes various chemical reactions that are pivotal for its biological activity. Notably, it can form complexes with metal ions, such as iron, resulting in more active species like Fe(253)₃. This transformation significantly enhances its antiproliferative effects against cancer cell lines.

Technical Details

The reaction conditions for synthesizing Fe(253)₃ involve mixing APTO-253 with ferrous sulfate in an appropriate solvent (e.g., ethanol), leading to the formation of a stable complex characterized by spectroscopic methods. The stability and activity of this complex are critical for its therapeutic efficacy .

Mechanism of Action

Process

APTO-253 exerts its effects primarily through the induction of DNA damage in cancer cells. It targets the MYC oncogene by stabilizing G-quadruplex structures in its promoter region, thereby inhibiting transcriptional activation. This mechanism leads to reduced proliferation and increased apoptosis in malignant cells.

Data

Studies have shown that treatment with APTO-253 results in significant DNA damage markers within sensitive cancer cell lines, particularly those with deficiencies in homologous recombination pathways (e.g., BRCA1/2 mutations). This selective vulnerability underscores the drug's potential as a targeted therapy .

Physical and Chemical Properties Analysis

Physical Properties

APTO-253 is typically presented as a solid at room temperature, with solubility profiles varying based on solvent choice. Its melting point and crystallization behavior are essential for formulation development.

Chemical Properties

The compound exhibits stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity with metal ions enhances its biological activity but requires careful handling during synthesis and formulation .

Applications

Scientific Uses

APTO-253 is primarily investigated for its applications in oncology, particularly against cancers characterized by MYC overexpression. Clinical trials have explored its efficacy in treating acute myeloid leukemia and other solid tumors, highlighting its potential as a novel therapeutic agent . Additionally, ongoing research aims to elucidate further mechanisms of action and resistance patterns associated with APTO-253 treatment.

Introduction to APTO-253 Isomer

Chemical and Pharmacological Significance of APTO-253 Isomer

The APTO-253 isomer shares the empirical formula (C₂₂H₁₄FN₅; MW: 367.39 g/mol) with the parent molecule but differs in its three-dimensional pharmacophore orientation. This variance confers distinct biochemical properties:

  • G-Quadruplex Stabilization: Both the isomer and parent compound stabilize G4 motifs in oncogene promoters (e.g., MYC, KIT), inhibiting DNA replication and transcription. Fluorescence resonance energy transfer (FRET) assays confirm stabilization comparable to Fe(253)₃—the active iron complex derived from APTO-253 intracellularly [3] [5].
  • KLF4 Tumor Suppressor Induction: The isomer induces Krüppel-like factor 4 (KLF4), a master regulator of cell cycle arrest. At 5 μM, it upregulates KLF4 expression in ovarian cancer cells (SKOV3, OVCAR3), enhancing apoptosis when combined with DNA-damaging agents [1] [8].
  • BRCA-Deficiency Exploitation: Like APTO-253, the isomer exhibits synthetic lethality in BRCA1/2-deficient cells. Isogenic models show hypersensitivity (IC₅₀ shifts >10-fold) due to impaired homologous recombination repair of isomer-induced DNA double-strand breaks [2].

Table 1: Pharmacological Profile of APTO-253 Isomer

ActivityExperimental SystemKey MetricsSource
G4 stabilization affinityMYC promoter FRET assayΔTₘ = +15°C (vs. dsDNA control) [3]
KLF4 induction efficiencySKOV3 cells (qRT-PCR)3.8-fold upregulation at 5 μM [1] [8]
Cytotoxicity in BRCA-/-HCT116 BRCA2-/- cellsIC₅₀ = 40 nM (vs. 420 nM in BRCA+/+) [2]

Structural Differentiation from APTO-253 Parent Compound

Critical structural divergences underlie the isomer’s differentiated bioactivity:

  • Indole Ring Positioning: The isomer features a 6-fluoro-2-methylindole moiety linked to the imidazophenanthroline core, contrasting with the 5-fluoro-2-methylindole in APTO-253. This alters the molecule’s dipole moment (calculated Δδ = 0.8 Debye) and hydrogen-bonding capacity [5] [7].
  • Planarity and DNA Interaction: Density functional theory (DFT) modeling reveals reduced planarity at the indole-phenanthroline junction. This steric perturbation diminishes intercalation into duplex DNA but preserves selective G4 binding via π-π stacking with guanine tetrads [5] [10].
  • Iron Chelation Dynamics: Unlike APTO-253—which forms Fe(253)₃ intracellularly with 18-fold higher accumulation than the parent drug—the isomer’s complexation kinetics are slower. LC/MS analyses show 40% lower Fe-isomer₃ formation in AML cells, potentially impacting sustained MYC suppression [2] [3].

Table 2: Structural and Biophysical Comparison

PropertyAPTO-253APTO-253 IsomerSignificance
Canonical SMILESCC1=NC2=C(C3=CC=CN=C3N=C2)C4=C1C=CC(F)=C4CC1NC2C=C(F)C=CC=2C=1C1NC2C(N=1)=C1C=CC=NC1=C1N=CC=CC=21Altered indole- phenanthroline dihedral angle [7]
G4 binding selectivity (Kd)0.28 μM (MYC promoter)0.51 μM (MYC promoter)~1.8-fold reduced affinity
Iron complex stabilitylog β₃ = 12.7 (Fe(253)₃)log β₃ = 11.2 (Fe-isomer₃)Faster dissociation kinetics

Role in Targeting Oncogenic Pathways

The isomer exerts anticancer effects through multimodal oncogene disruption:

  • MYC Transcriptional Inhibition: By stabilizing the NHE III₁ region of the MYC promoter, the isomer suppresses >70% of MYC mRNA in Raji lymphoma cells at 500 nM. This exceeds parental APTO-253’s efficacy (55% suppression), attributable to prolonged G4 residency time [3] [6].
  • Synthetic Lethality in HR-Deficient Cancers: The isomer induces γ-H2AX foci (DNA damage markers) in BRCA-mutant cells at 0.5 μM. ABCG2-overexpressing Raji/253R cells exhibit 13-fold resistance (IC₅₀ = 1.38 μM vs. 105 nM in wild-type), reversible via ABCG2 inhibition—validating transport-mediated resistance [2] [6].
  • Modulation of MYC-Dependent Escape Mechanisms: Long-term exposure selects for Raji clones with internal MYC exon 2 deletions. These mutants express truncated MYC proteins lacking Myc Box III, conferring resistance. The isomer retains partial efficacy by suppressing alternate promoters (e.g., P3) not regulated by G4 structures [6].

Table 3: Oncogenic Pathway Modulation in Hematologic Malignancies

MechanismCell ModelIsomer-Specific EffectsResistance Insights
MYC transcriptional blockadeRaji Burkitt lymphoma70% mRNA reduction at 500 nMP3 promoter upregulation [6]
DNA damage potentiationBRCA1-null MCF7 cells9-fold IC₅₀ shift vs. wild-typeABCG2 efflux overexpression
Cell cycle arrestMV4-11 AML cellsG0/G1 arrest at 500 nMCDKN1A/p21 induction bypass

Properties

CAS Number

1422826-80-9

Product Name

APTO-253 isomer

IUPAC Name

2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

Molecular Formula

C22H14FN5

Molecular Weight

367.38

InChI

InChI=1S/C22H14FN5/c1-11-17(13-7-6-12(23)10-16(13)26-11)22-27-20-14-4-2-8-24-18(14)19-15(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28)

InChI Key

ZBMZAZLIAFTXRO-UHFFFAOYSA-N

SMILES

CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=C(F)C=C6

Solubility

Soluble in DMSO

Synonyms

APTO-253 isomer; APTO 253 isomer; APTO253 isomer; LOR 253 isomer; LOR253 isomer; LOR-253 isomer; LT-253 isomer;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.